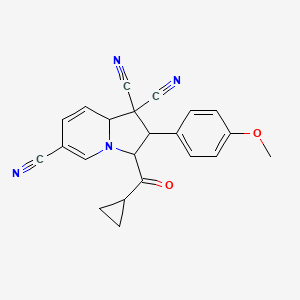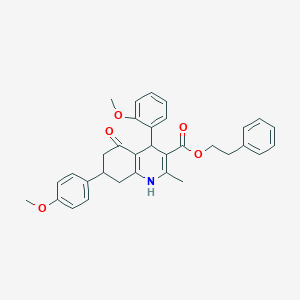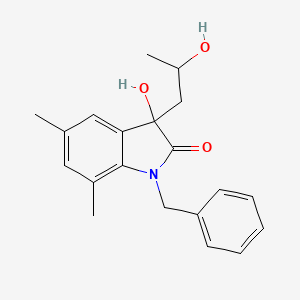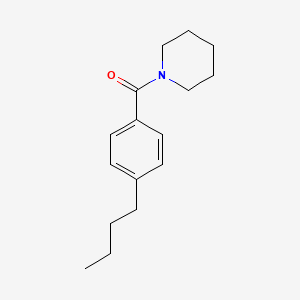
6-Hydroxy-5-(4-methylpentyliminomethyl)-1-(2,4,6-trimethylphenyl)pyrimidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Hydroxy-5-(4-methylpentyliminomethyl)-1-(2,4,6-trimethylphenyl)pyrimidine-2,4-dione is a synthetic organic compound. It belongs to the class of pyrimidine derivatives, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hydroxy-5-(4-methylpentyliminomethyl)-1-(2,4,6-trimethylphenyl)pyrimidine-2,4-dione typically involves multi-step organic reactions. The starting materials are usually commercially available or can be synthesized through known procedures. The key steps may include:
Formation of the pyrimidine ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of substituents: Functional groups such as hydroxy, methyl, and trimethylphenyl groups are introduced through various organic reactions like alkylation, acylation, and condensation.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and green chemistry principles may be employed.
Analyse Des Réactions Chimiques
Types of Reactions
6-Hydroxy-5-(4-methylpentyliminomethyl)-1-(2,4,6-trimethylphenyl)pyrimidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The imine group can be reduced to form amines.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield ketones, while reduction of the imine group may yield amines.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Exploration of its pharmacological properties for drug development.
Industry: Use in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 6-Hydroxy-5-(4-methylpentyliminomethyl)-1-(2,4,6-trimethylphenyl)pyrimidine-2,4-dione would depend on its specific interactions with molecular targets. These may include:
Binding to enzymes: Inhibiting or modulating their activity.
Interaction with receptors: Affecting signal transduction pathways.
Modulation of gene expression: Influencing cellular processes at the transcriptional or translational level.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Hydroxy-5-(4-methylpentyliminomethyl)-1-phenylpyrimidine-2,4-dione: Similar structure but lacks the trimethylphenyl group.
6-Hydroxy-5-(4-methylpentyliminomethyl)-1-(2,4-dimethylphenyl)pyrimidine-2,4-dione: Similar structure with fewer methyl groups on the phenyl ring.
Uniqueness
The unique combination of substituents in 6-Hydroxy-5-(4-methylpentyliminomethyl)-1-(2,4,6-trimethylphenyl)pyrimidine-2,4-dione may confer specific properties such as increased lipophilicity, altered electronic distribution, and enhanced biological activity compared to similar compounds.
Propriétés
IUPAC Name |
6-hydroxy-5-(4-methylpentyliminomethyl)-1-(2,4,6-trimethylphenyl)pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O3/c1-12(2)7-6-8-21-11-16-18(24)22-20(26)23(19(16)25)17-14(4)9-13(3)10-15(17)5/h9-12,25H,6-8H2,1-5H3,(H,22,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGNDFYAGUQIARY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)N2C(=C(C(=O)NC2=O)C=NCCCC(C)C)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-[(1-acetyl-4-piperidinyl)oxy]-3-chloro-N-cyclopentylbenzamide](/img/structure/B4949996.png)
![N-cyclopentyl-1-methyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)-6-oxo-1,4,5,6-tetrahydro-3-pyridazinecarboxamide](/img/structure/B4949999.png)
![4-chloro-N-[1-(2,5-dimethoxyphenyl)ethyl]benzamide](/img/structure/B4950011.png)
![2-(1,3-benzodioxol-5-yl)-N-[[3-(trifluoromethyl)phenyl]methyl]ethanamine](/img/structure/B4950019.png)

![3-[(3,4-dimethylphenyl)sulfamoyl]-N-(2-methoxy-5-nitrophenyl)-4-methylbenzamide](/img/structure/B4950026.png)
![N-({1-[2-(2-methoxyphenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-2-(methylthio)nicotinamide](/img/structure/B4950036.png)
![3-(4-benzyl-3,5-dimethyl-1H-pyrazol-1-yl)-5-ethyl-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B4950050.png)

![5-{3-methoxy-4-[2-(4-methoxyphenoxy)ethoxy]benzylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B4950060.png)


![N-({[2-chloro-4-(trifluoromethyl)phenyl]amino}carbonothioyl)-3,4-dimethoxybenzamide](/img/structure/B4950089.png)
![4-(3-iodophenyl)-8-methoxy-3,4,5,6-tetrahydrobenzo[h]quinazoline-2(1H)-thione](/img/structure/B4950100.png)
